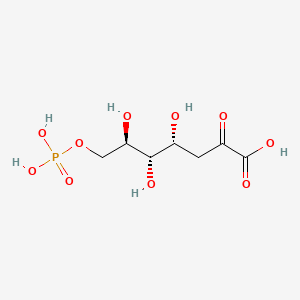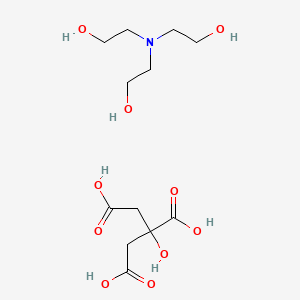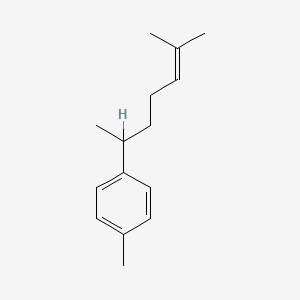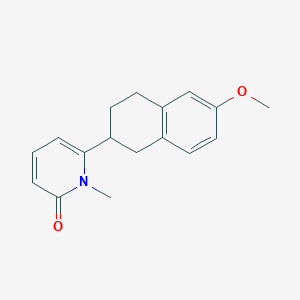
Luteoliflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteoliflavan is a tetrahydroxyflavan in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It has a role as a plant metabolite. It derives from a hydride of a (2S)-flavan.
Applications De Recherche Scientifique
1. Plant Pathogen Defense
Luteoliflavan, a flavan 4-ol, has been studied for its role in plant defense mechanisms. It's induced in pome fruits by treatments with prohexadione-calcium, which also reduces the incidence of diseases like fire blight and scab in pome fruit trees. While luteoliflavan itself does not have remarkable antimicrobial activity, its precursor, luteoforol, demonstrates significant bactericidal and fungicidal activities. This suggests that luteoliflavan plays a role in the broader defense system of plants against pathogens (Spinelli et al., 2005).
2. Neuroprotective Effects
Luteolin, a flavonoid related to luteoliflavan, has been researched for its neuroprotective effects. Studies have shown that luteolin can reduce ischemia-reperfusion injury of the spinal cord in rats, suggesting a potential application in treating spinal cord injuries. The neuroprotective effect is attributed to the alleviation of oxidative stress, inflammation, and cell apoptosis, potentially involving the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome pathway (Jian Fu et al., 2017).
3. Anti-inflammatory Properties
Luteolin has demonstrated strong anti-inflammatory activity both in vitro and in vivo. The mechanisms include regulation of transcription factors such as STAT3, NF-κB, and AP-1. These findings suggest its potential as an anti-inflammatory drug, though more research is needed to ensure its safety, quality, and efficacy for human use (Aziz, Kim, & Cho, 2018).
4. Anticancer Potential
Research on luteolin has shown it to be effective in inhibiting cancer cell proliferation, metastasis, and angiogenesis. This suggests that luteolin and possibly related compounds like luteoliflavan could be developed as anticancer agents. The mechanism is believed to involve the induction of apoptosis and suppression of cell survival pathways such as PI3K/Akt and NF-κB (Lin et al., 2008).
5. Improvement of Bioavailability in Drug Delivery
Luteolin's low solubility and poor oral bioavailability have limited its clinical applications. However, recent advancements in pharmaceuticals have led to the development of formulations like luteolin-loaded ethosomal nanoparticles to improve its solubility and bioavailability. This enhances its therapeutic potential, particularly in the treatment of hepatocellular carcinoma (Elsayed et al., 2021).
Propriétés
Numéro CAS |
446-06-0 |
|---|---|
Nom du produit |
Luteoliflavan |
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1 |
Clé InChI |
GWCPBEMISACTHQ-AWEZNQCLSA-N |
SMILES isomérique |
C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
SMILES |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
SMILES canonique |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



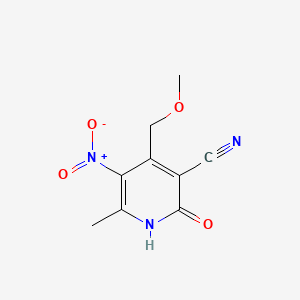
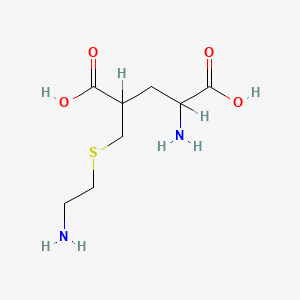
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
